Methyl trans-3-Hydroxycinnamate
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Overview
Description
Methyl trans-3-Hydroxycinnamate is a derivative of cinnamic acid, a naturally occurring compound found in various plants It belongs to the class of hydroxycinnamates, which are known for their antioxidant properties
Scientific Research Applications
Methyl trans-3-Hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Industry: Used in the formulation of cosmetics and food additives for its antioxidant and preservative effects
Future Directions
While there is a substantial body of evidence for the in vitro antioxidant activity of hydroxycinnamates, there is a clear gap for in vivo information . Future research could focus on filling this gap and exploring the potential health benefits of Methyl trans-3-Hydroxycinnamate and other hydroxycinnamates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trans-3-Hydroxycinnamate can be synthesized through several methods. One common approach involves the esterification of trans-3-Hydroxycinnamic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of methyl cinnamate derivatives, including this compound, can be achieved through the Heck reaction. This method involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. The reaction is carried out under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-3-Hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamate backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides can be used for alkylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated cinnamate derivatives.
Substitution: Alkylated hydroxycinnamates.
Mechanism of Action
The mechanism of action of Methyl trans-3-Hydroxycinnamate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl group plays a crucial role in this activity by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Ferulic Acid: Another hydroxycinnamate with potent antioxidant properties.
Caffeic Acid: Known for its strong antioxidant and anti-inflammatory effects.
p-Coumaric Acid: Exhibits antioxidant activity but is less potent compared to caffeic acid.
Uniqueness: Methyl trans-3-Hydroxycinnamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for various applications compared to its parent compound, trans-3-Hydroxycinnamic acid .
Properties
IUPAC Name |
methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALKWFZXXGNJD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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